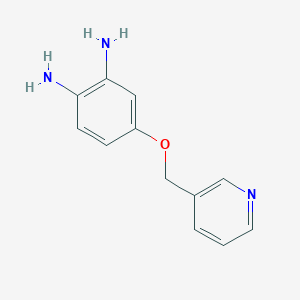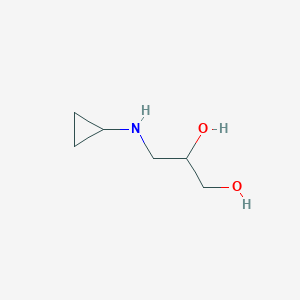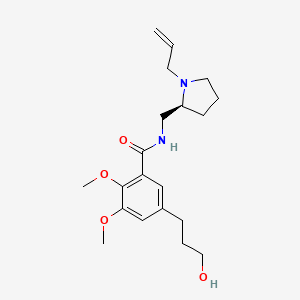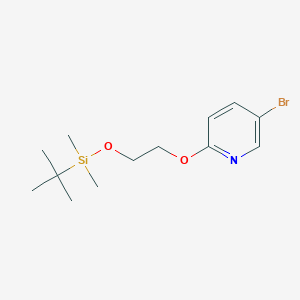
N-(2-Bromo-6-methoxy-pyridin-4-yl)-3-methyl-2-oxo-butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-6-methoxypyridin-4-yl)-3-methyl-2-oxobutanamide is a chemical compound with a complex structure that includes a bromine atom, a methoxy group, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-3-methyl-2-oxobutanamide typically involves multiple stepsThe resulting intermediate is then reacted with 3-methyl-2-oxobutanamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromo-6-methoxypyridin-4-yl)-3-methyl-2-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents .
Applications De Recherche Scientifique
N-(2-bromo-6-methoxypyridin-4-yl)-3-methyl-2-oxobutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-3-methyl-2-oxobutanamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromo-6-methoxypyridin-4-yl)methanol: This compound shares a similar pyridine ring structure but has a hydroxyl group instead of the amide and oxo groups.
(2-Bromo-6-methoxypyridin-4-yl)methanamine: Similar in structure but contains an amine group instead of the amide and oxo groups.
Uniqueness
N-(2-bromo-6-methoxypyridin-4-yl)-3-methyl-2-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H13BrN2O3 |
|---|---|
Poids moléculaire |
301.14 g/mol |
Nom IUPAC |
N-(2-bromo-6-methoxypyridin-4-yl)-3-methyl-2-oxobutanamide |
InChI |
InChI=1S/C11H13BrN2O3/c1-6(2)10(15)11(16)13-7-4-8(12)14-9(5-7)17-3/h4-6H,1-3H3,(H,13,14,16) |
Clé InChI |
HFDAODSYXNJZJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C(=O)NC1=CC(=NC(=C1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-2-methylpropan-1-amine](/img/structure/B13868193.png)










